molecular formula C15H22ClN B13738525 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride CAS No. 32940-43-5

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride

Cat. No.: B13738525
CAS No.: 32940-43-5
M. Wt: 251.79 g/mol
InChI Key: WBUHHCXLPAPXSY-UHFFFAOYSA-N
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Description

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride is a bicyclic pyrrolidine derivative characterized by a fused indeno-pyrrole scaffold. Its structure comprises a six-membered indene ring fused to a five-membered pyrrolidine ring, with a methyl group at position 1 and a propyl substituent at position 3a. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

The compound’s synthesis typically involves cyclization reactions of substituted cyclohexenone precursors with amines, followed by functionalization and salt formation. Its structural complexity and stereochemical features necessitate advanced analytical techniques, such as X-ray crystallography (using SHELX ) and ORTEP-III for 3D visualization .

Properties

CAS No.

32940-43-5

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

3-methyl-8b-propyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-3-ium;chloride

InChI

InChI=1S/C15H21N.ClH/c1-3-8-15-9-10-16(2)14(15)11-12-6-4-5-7-13(12)15;/h4-7,14H,3,8-11H2,1-2H3;1H

InChI Key

WBUHHCXLPAPXSY-UHFFFAOYSA-N

Canonical SMILES

CCCC12CC[NH+](C1CC3=CC=CC=C23)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves several steps:

Chemical Reactions Analysis

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,3,3a,8,8a-hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride with structurally related bicyclic pyrrolidine derivatives, focusing on substituents, synthesis challenges, and functional properties.

Compound Name Substituents Molecular Formula Synthesis Yield Key Properties/Applications References
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride 1-Me, 3a-Pr C₁₇H₂₆ClN Not reported High solubility (HCl salt), drug research
1,2,3-Di(pyridin-2-yl)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole 2-pyridyl groups C₁₆H₁₉N₃O₂ 67% (elemental match) Catalysis, ligand design
o-Aminocyano-octahydroindeno[2,1-b]pyrrole o-aminocyano group C₁₂H₁₅N₃ 20–30% Intermediate for bioactive molecules
3,8-Ethanoindeno[1,2-c]pyrrole-2-[(4-methylphenyl)sulfonyl] 4-MePh-sulfonyl C₂₀H₂₀NO₂S Not reported Enhanced reactivity (sulfonyl group)

Structural and Functional Insights

In contrast, the pyridyl groups in the di(pyridin-2-yl) analog enhance metal-binding capacity, making it suitable for catalytic applications . The sulfonyl group in the 3,8-ethanoindeno derivative increases electrophilicity, enabling nucleophilic substitution reactions .

High-purity elemental analysis (C, H, N within 0.1% of theoretical values) was achieved for the di(pyridin-2-yl) analog, underscoring optimized protocols for heteroaromatic substitution .

Biological Relevance: While the target compound’s bioactivity remains understudied, related pyrrolidine derivatives, such as (3aR,8bR)-3a,8b-dihydroxy-2-methylsulfanyl-3-nitro-1-phenyl-1,8b-dihydro-indeno[1,2-b]pyrrol-4-one, demonstrate antimicrobial and antitumor activities .

Crystallographic Analysis: The methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate derivative crystallizes in the monoclinic P21/n space group, with a dihedral angle of 76.82° between naphthalene and phenyl rings. Such data inform steric and electronic comparisons with the target compound’s fused-ring system .

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